Compound Description: GDC-0879 is a potent and selective B-Raf inhibitor that has demonstrated efficacy in inhibiting tumor growth in both A375 melanoma and Colo205 colon cancer xenografts. [, ] This compound targets the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase signaling pathway, which is crucial in regulating cell proliferation, invasion, survival, and angiogenesis, processes often dysregulated in tumorigenesis. [, ] The research highlights the relationship between GDC-0879 plasma concentrations and tumor growth inhibition, emphasizing the role of phosphorylated MEK1 (pMEK1) inhibition as a key pharmacodynamic marker. [, ]
Compound Description: This compound was studied using FTIR, FT-Raman spectroscopy and DFT calculations. [] The energy bandgap was determined through HOMO and LUMO calculations. [] Molecular docking studies were conducted to evaluate its binding ability with protein Parathyroid hormone secretion stimulant and neuropeptide protein. []
Relevance: This compound and 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine both belong to the pyrazoline derivative class. [] They share a pyrazoline core structure, with variations in the substituents attached to the pyrazoline ring.
Compound Description: This compound was synthesized and structurally confirmed through single-crystal X-ray diffraction. [] DFT calculations were employed to investigate its electronic properties, and it demonstrated notable DPPH radical scavenging activity. []
Relevance: This compound and 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine belong to the pyridylpyrazole class of compounds. [] The structural similarity lies in the presence of a pyrazole ring directly connected to a pyridine ring, with variations in the substituents on both rings.
Compound Description: This series of compounds exhibited inhibitory effects against acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), and hCA II. [] Notably, they displayed Ki values in the nanomolar range for hCA I and hCA II, exceeding the potency of the standard drug acetazolamide. []
Relevance: Although these compounds possess a sulfonamide group absent in 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, they both share a common structural feature: a pyrazoline ring substituted with a thiophene ring. [] The aryl and benzenesulfonamide substituents in 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl]benzenesulfonamides introduce variations compared to the target compound.
Compound Description: This series of compounds was synthesized and evaluated for herbicidal activity against rape and barnyard grass. [] Notably, compound B13 within this series displayed moderate herbicidal activity. []
Compound Description: SC-58635, also known as celecoxib, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. [] It emerged from a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, demonstrating superior pharmacokinetic properties compared to earlier leads. [] Celecoxib has progressed to phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. []
Relevance: Despite the presence of a sulfonamide group in celecoxib, absent in the target compound, both compounds share the common feature of a 1,5-diarylpyrazole scaffold. [] The aryl substituents differ, with celecoxib featuring a 4-methylphenyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring, while 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine has a thiophene ring and an ethylamine chain at the 3- and 1-positions, respectively.
(5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid
Compound Description: These two compounds were studied using X-ray structural analysis to investigate their stereochemical properties. [] The research revealed that their specific configurations hinder their ability to undergo a thermal intramolecular Diels–Alder reaction, preventing the formation of 3b,6-epoxypyrazolo[5,1-a]isoindoles. []
Relevance: The (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid compound, with its thiophene ring directly attached to the pyrazoline ring, bears a close structural resemblance to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine. [] The variations arise from the substituents on the pyrazoline nitrogen; the related compound has a complex butenoic acid chain, while the target compound has an ethylamine group.
Compound Description: This compound was synthesized and characterized using FT-IR, NMR, and LCMS techniques. [] The study focused on its synthesis via the reaction of a specific pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. []
Relevance: Although this compound has a more complex structure compared to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, both share the 4,5-dihydro-1H-pyrazole core structure. [] The differences lie in the substituents attached to the pyrazole ring; the target compound has a simpler thiophene ring at the 3-position and an ethylamine group at the 1-position.
2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole and 2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-4,5,6,7-tetrahydrobenzothiazoles
Compound Description: These series of non-condensed 5,5-bicycles were synthesized via a multi-step process. [] The synthesis involved reacting a pyrazolethiocarboxyamide derivative with various bromoacetophenone and bromopropiophenone derivatives, followed by a dehydration step using a sulfuric acid-acetic acid mixture. []
Relevance: These compounds and 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine share a common structural motif: a pyrazole ring directly connected to a thiazole ring. [] The variations arise from the substituents on both the pyrazole and thiazole rings, as well as the presence of a tetrahydrobenzothiazole system in some of the related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.